![molecular formula C24H53NO4S B1311965 Tetrahexylammonium hydrogen sulfate CAS No. 32503-34-7](/img/structure/B1311965.png)
Tetrahexylammonium hydrogen sulfate
Overview
Description
Tetrahexylammonium hydrogen sulfate is a quaternary ammonium salt . It is mainly used as an electrolyte . It can also be used as a phase-transfer agent to facilitate certain organic reactions in a two-liquid phase system .
Molecular Structure Analysis
The linear formula of Tetrahexylammonium hydrogen sulfate is [CH3(CH2)5]4N(HSO4) . Its molecular weight is 451.75 .Chemical Reactions Analysis
Tetrahexylammonium hydrogen sulfate can facilitate certain organic reactions in a two-liquid phase system. For example, it can be used in the epoxidation of α,β-unsaturated ketones in a biphasic dichloromethane/water mixture using sodium perborate .Physical And Chemical Properties Analysis
Tetrahexylammonium hydrogen sulfate appears as white to light yellow powder or crystals . It has a melting point of 98-100°C . It is soluble in methanol .Scientific Research Applications
Ion Pair Chromatography
Tetrahexylammonium hydrogensulfate is utilized in ion pair chromatography as a reagent that can pair with anions or cations to facilitate their separation . This technique is particularly useful in the analysis of complex mixtures where traditional chromatographic methods may not provide sufficient resolution.
Phase-Transfer Catalysis
In organic synthesis, this compound acts as a phase-transfer catalyst . It enables the transfer of a reactant from one phase into another where the reaction occurs more efficiently. This is particularly valuable for reactions like epoxidation of α,β-unsaturated ketones and carbonylation of benzylic and allylic bromides .
Electrolyte in Electrochemical Applications
As an electrolyte, Tetrahexylammonium hydrogensulfate plays a crucial role in electrochemical applications. It helps in the conduction of ions within a solution, which is essential for processes like electrodeposition and electroplating .
Materials Science
This compound finds its use in materials science, particularly in the production of coatings, printing ink, rubber, glass, leather, and cosmetics. It serves as a lipophilic phase-transfer catalyst, enhancing the efficiency of chemical reactions used in the development of these materials .
Pharmaceutical Research
In pharmaceutical research, Tetrahexylammonium hydrogensulfate can be employed as a catalyst in the synthesis of various drug molecules. Its role as a phase-transfer catalyst is pivotal in reactions that are part of the drug development process .
Environmental Science
The compound’s application extends to environmental science, where it can be used in the analysis and treatment of pollutants. Its catalytic properties may be harnessed in processes designed to neutralize or remove hazardous substances from the environment .
Analytical Chemistry
Tetrahexylammonium hydrogensulfate is significant in analytical chemistry for its use in spectrophotometric analysis and other instrumental techniques. It can improve the accuracy and precision of measurements by facilitating the dissolution or reaction of analytes .
Biochemistry
Lastly, in biochemistry, this compound is used in the study of biomolecules. It can act as a buffer or stabilizing agent in the preparation of samples for analysis or during the synthesis of complex biological compounds .
Safety and Hazards
Mechanism of Action
Tetrahexylammonium hydrogensulfate, also known as Tetrahexylammonium hydrogensulphate or Tetrahexylammonium hydrogen sulfate, is a quaternary ammonium salt . This compound has a variety of applications, particularly in the field of organic chemistry .
Target of Action
It is known that the compound is used as a phase-transfer catalyst in various organic reactions .
Mode of Action
As a phase-transfer catalyst, Tetrahexylammonium hydrogensulfate facilitates the transfer of a reactant from one phase to another, typically from an aqueous phase into an organic phase . This enhances the rate of reaction by bringing the reactants into closer proximity and improving their interaction .
Biochemical Pathways
Tetrahexylammonium hydrogensulfate is involved in several organic reactions. For instance, it has been used in the epoxidation of α,β-unsaturated ketones in a biphasic dichloromethane/water mixture using sodium perborate . It has also been used in the transfer hydrogenolysis of aryl bromides by aqueous sodium formate catalyzed by palladium-triphenylphosphine . Another application is in the carbonylation of benzylic and allylic bromides to synthesize carboxylic esters .
Pharmacokinetics
As a phase-transfer catalyst, it is likely to remain in the organic phase during reactions .
Result of Action
The primary result of Tetrahexylammonium hydrogensulfate’s action is the facilitation of organic reactions. By acting as a phase-transfer catalyst, it enables reactions to proceed more efficiently and at a faster rate .
Action Environment
The efficacy and stability of Tetrahexylammonium hydrogensulfate as a phase-transfer catalyst can be influenced by various environmental factors. These include the nature of the organic and aqueous phases, the temperature, and the presence of other substances . .
properties
IUPAC Name |
hydrogen sulfate;tetrahexylazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H52N.H2O4S/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;1-5(2,3)4/h5-24H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RULHPTADXJPDSN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.OS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H53NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00890827 | |
Record name | 1-Hexanaminium, N,N,N-trihexyl-, sulfate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00890827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahexylammonium hydrogen sulfate | |
CAS RN |
32503-34-7 | |
Record name | Tetrahexylammonium hydrogen sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32503-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Hexanaminium, N,N,N-trihexyl-, sulfate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Hexanaminium, N,N,N-trihexyl-, sulfate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00890827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahexylammonium hydrogen sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.411 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Tetrahexylammonium hydrogen sulfate in analyzing benzodiazepines in urine?
A: Tetrahexylammonium hydrogen sulfate acts as a phase-transfer catalyst in the extraction and derivatization of benzodiazepines from urine samples. [, ] This process involves two main steps:
- Extractive Alkylation: Tetrahexylammonium hydrogen sulfate facilitates the transfer of benzodiazepines from the aqueous urine matrix into an organic solvent (methylene chloride) where they react with methyl iodide to form methyl derivatives. These derivatives are more amenable to analysis using Gas Chromatography/Mass Spectrometry (GC/MS). []
Q2: Why is derivatization necessary for analyzing benzodiazepines using GC/MS?
A: Derivatization enhances the volatility and thermal stability of benzodiazepines, which are crucial factors for successful GC/MS analysis. The polar nature of underivatized benzodiazepines leads to poor peak shapes and low sensitivity in GC. Converting them into less polar, more volatile methyl derivatives through reaction with methyl iodide and Tetrahexylammonium hydrogen sulfate improves their chromatographic behavior and detectability. [, ]
Q3: Can Tetrahexylammonium hydrogen sulfate be used for analyzing other compounds besides benzodiazepines?
A: Yes, the research demonstrates the applicability of Tetrahexylammonium hydrogen sulfate for extracting and methylating Chlorophenoxyacetic acids from aqueous solutions. [] This suggests its potential use in analyzing a broader range of acidic compounds that require derivatization for efficient GC/MS analysis.
Q4: Are there alternative methods for analyzing benzodiazepines that don't require Tetrahexylammonium hydrogen sulfate?
A: While the provided research focuses on Tetrahexylammonium hydrogen sulfate, alternative derivatization reagents like N,O-bis(trimethylsilyl)trifluoroacetamide/trimethylchlorosilane can be used for preparing trimethylsilyl derivatives of benzodiazepines for GC/MS analysis. [] The choice of derivatization method depends on factors like desired sensitivity, selectivity, and compatibility with the analytical instrument.
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